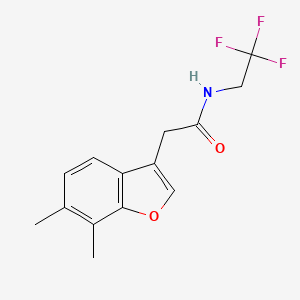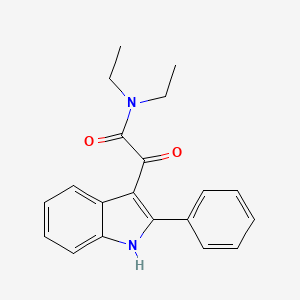
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as MBX-8025, is a synthetic small molecule that has been developed as a potential treatment for metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). MBX-8025 belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to regulate lipid metabolism and inflammation in various tissues.
Mécanisme D'action
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide acts as an agonist of LXR, which is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. LXR is expressed in various tissues, including the liver, intestine, and adipose tissue. Upon activation, LXR forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences in the promoter regions of target genes. This leads to the upregulation of genes involved in lipid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), as well as genes involved in inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects
The activation of LXR by N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide leads to several biochemical and physiological effects. In preclinical models, N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to reduce serum triglycerides and cholesterol levels, increase insulin sensitivity, and improve glucose tolerance. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has also been shown to reduce hepatic steatosis and inflammation in models of NAFLD. These effects are thought to be mediated through the upregulation of genes involved in lipid metabolism and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively characterized using various spectroscopic techniques. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide also has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of lipid metabolism and inflammation. However, there are also limitations to the use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous LXR agonists, and its effects may be influenced by factors such as dose and duration of treatment.
Orientations Futures
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as a therapeutic agent for metabolic diseases such as dyslipidemia and NAFLD. Clinical trials are currently underway to evaluate the safety and efficacy of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in humans. Another area of interest is the development of more potent and selective LXR agonists that can be used to study the role of LXR in various tissues and disease states. Finally, the use of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in combination with other drugs, such as statins or fibrates, may have synergistic effects on lipid metabolism and inflammation.
Méthodes De Synthèse
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves several steps, starting with the preparation of 6-methyl-1,3-benzothiazol-2-amine and 1-benzofuran-2-carboxylic acid. These two compounds are then coupled together using standard peptide coupling methods to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of metabolic diseases, including mice and rats. In these studies, N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to improve lipid and glucose metabolism, reduce inflammation, and prevent the development of NAFLD. These effects are thought to be mediated through the activation of LXR, which regulates the expression of genes involved in lipid metabolism and inflammation.
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-10-6-7-12-15(8-10)22-17(18-12)19-16(20)14-9-11-4-2-3-5-13(11)21-14/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNXOXYRRSRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4978784.png)
![N-allyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4978789.png)
![5-[(5-methyl-2-pyrazinyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978796.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B4978803.png)
![3-[2-(4-morpholinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4978812.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)
![4-({[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1,6-heptadien-4-ol](/img/structure/B4978860.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-4-piperidinamine](/img/structure/B4978879.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)